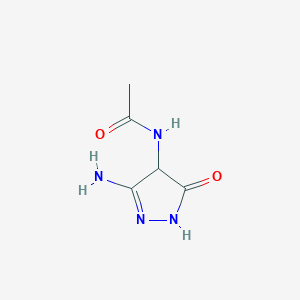

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide

説明

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide is a pyrazolone-derived acetamide compound characterized by a fused pyrazole ring with an amino group at position 3 and a ketone at position 3. The molecule’s core structure combines the planar pyrazolone moiety with an acetamide side chain, which confers both hydrogen-bonding capacity and conformational flexibility. This compound is of interest in medicinal chemistry due to the pyrazole scaffold’s prevalence in bioactive molecules, including antimicrobial, anti-inflammatory, and anticancer agents .

Key structural features include:

- Pyrazolone ring: Provides a rigid, electron-deficient aromatic system capable of π-π stacking and hydrogen bonding.

- Amino group (position 3): Enhances solubility and enables participation in intermolecular hydrogen bonds.

- Acetamide side chain: Introduces a polar, hydrogen-bond-accepting group that modulates pharmacokinetic properties.

Synthetic routes often involve condensation of substituted pyrazolones with acetylating agents. For example, analogous compounds are synthesized via multi-component reactions using heterogenous catalysts like CuO nanoparticles, as seen in related pyrazole-acetamide derivatives .

特性

分子式 |

C5H8N4O2 |

|---|---|

分子量 |

156.14 g/mol |

IUPAC名 |

N-(3-amino-5-oxo-1,4-dihydropyrazol-4-yl)acetamide |

InChI |

InChI=1S/C5H8N4O2/c1-2(10)7-3-4(6)8-9-5(3)11/h3H,1H3,(H2,6,8)(H,7,10)(H,9,11) |

InChIキー |

PSBRKWPUGYFRTF-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1C(=NNC1=O)N |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N-(3-アミノ-5-オキソ-4,5-ジヒドロ-1H-ピラゾール-4-イル)アセトアミドの合成は、通常、ヒドラジン誘導体とβ-ジカルボニル化合物の反応を含みます。一般的な方法には、酸性または塩基性条件下でのヒドラジンと酢酸エチルの環化によるピラゾール環の形成があります。 反応は通常、60°C〜80°Cの温度で、エタノールまたはメタノールを溶媒として行われます .

工業的生産方法

この化合物の工業的生産には、収率と純度を高めるための連続フロー合成技術が用いられる場合があります。これらの方法は、反応パラメータを正確に制御するために自動化されたシステムをしばしば利用し、製品品質の一貫性を確保します。 無溶媒反応や環境に優しい溶媒の使用などのグリーンケミストリーの原理の使用も、工業的環境で注目を集めています .

化学反応の分析

科学研究への応用

N-(3-アミノ-5-オキソ-4,5-ジヒドロ-1H-ピラゾール-4-イル)アセトアミドは、科学研究において幅広い用途を持っています。

化学: これは、より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、抗菌性や抗ウイルス性など、潜在的な生物活性を示します。

医学: 特に抗炎症剤や抗がん剤として、新しい医薬品を開発するための潜在的な用途が調査されています。

科学的研究の応用

Chemistry

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various modifications leading to new derivatives with potentially enhanced properties.

Biology

The compound exhibits promising biological activities:

- Antimicrobial Activity: Studies have shown that it possesses antimicrobial properties against various bacterial strains.

- Antiviral Properties: Preliminary investigations suggest potential efficacy against viral infections.

- Mechanism of Action: The mechanism may involve the inhibition of specific enzymes or interaction with cellular receptors, impacting biological pathways.

Medicine

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide is under investigation for its potential in developing new pharmaceuticals:

- Anti-inflammatory Agents: It may inhibit pro-inflammatory cytokines.

- Anticancer Agents: Recent studies indicate significant cytotoxicity against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These results suggest that the compound could be a lead for developing novel anticancer therapies.

Case Studies and Research Findings

-

Anticancer Studies:

A study published in ACS Omega evaluated the anticancer activity of derivatives related to N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide. Compounds showed percent growth inhibitions ranging from 51% to 86% across various cancer cell lines (e.g., SNB-19 and OVCAR-8), indicating their potential as effective anticancer agents . -

Antimicrobial Evaluation:

Another research effort focused on synthesizing derivatives of this compound and assessing their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings demonstrated good efficacy, particularly with certain derivatives showing significant inhibition zones in disc diffusion assays .

作用機序

類似化合物の比較

類似化合物

- N-(2,3-ジメチル-5-オキソ-1-フェニル-2,5-ジヒドロ-1H-ピラゾール-4-イル)ベンゾアミド

- 2,4-ジアミノ-5-(5-アミノ-3-オキソ-2,3-ジヒドロ-1H-ピラゾール-4-イル)-5H-クロメノ[2,3-b]ピリジン-3-カルボニトリル

独自性

N-(3-アミノ-5-オキソ-4,5-ジヒドロ-1H-ピラゾール-4-イル)アセトアミドは、ピラゾール環上の特定の置換パターンにより、独自性を持ちます。この置換パターンは、明確な化学的および生物学的特性を与えます。 この独自性は、新しい材料や医薬品を開発するための貴重な化合物となっています.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide with structurally or functionally related acetamide-pyrazole derivatives:

Key Findings:

Methyl or phenyl substituents (e.g., in CAS 184763-36-8) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility . Diazenyl linkers (e.g., in the diazenyl-phenyl derivative) enable extended conjugation, useful in optical or catalytic applications .

Synthetic Flexibility: Multi-component reactions (e.g., using CuO nanoparticles) efficiently generate complex pyrazole-acetamide hybrids, as demonstrated in derivatives with indole and phenyl groups . Acetylation of pyrazolone precursors (e.g., 4-aminoantipyrine) remains a common strategy, though steric hindrance from bulky substituents can limit yields .

Crystallographic Insights :

- Pyrazole-acetamide derivatives often exhibit R₂²(10) hydrogen-bonding motifs , stabilizing crystal lattices. For example, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide forms dimers via N–H···O interactions, influencing solubility and melting points .

- Planar vs. twisted pyrazole rings (e.g., in asymmetric unit molecules) affect molecular packing and crystallinity .

Patent Landscape :

- Acetamide-pyrazole derivatives are frequently patented for pharmaceutical applications. For instance, tetrahydrocarbazole-acetamide hybrids (e.g., N-[3-(1,2,3,4-tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide) show specific bioactivity in neurological disorders .

生物活性

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture, supported by relevant data and case studies.

Synthesis

The synthesis of N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide typically involves the reaction of hydrazine derivatives with β-dicarbonyl compounds. A common method includes cyclization with ethyl acetoacetate under acidic or basic conditions, usually in ethanol or methanol at temperatures ranging from 60°C to 80°C.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | N-(3-amino-5-oxo-1,4-dihydropyrazol-4-yl)acetamide |

| InChI Key | PSBRKWPUGYFRTF-UHFFFAOYSA-N |

Antimicrobial Properties

N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide exhibits significant antimicrobial activity. In a study evaluating various pyrazole derivatives, it was found that certain compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. These derivatives also demonstrated effective biofilm inhibition capabilities .

Anticancer Activity

The compound has shown promising results in anticancer research. For instance, derivatives of pyrazole have been evaluated against several cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| N-(3-Amino-5-oxo...) | MCF7 | 3.79 |

| N-(3-Amino-5-oxo...) | SF-268 | 12.50 |

| N-(3-Amino-5-oxo...) | NCI-H460 | 42.30 |

These findings indicate that the compound's derivatives can inhibit cancer cell proliferation effectively, suggesting its potential as a lead compound in cancer therapy .

The biological activity of N-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetamide is attributed to its interaction with specific molecular targets within biological systems. It may inhibit enzymes or interact with receptors, leading to its observed effects. The exact mechanisms can vary based on the functional groups present on the compound and the specific biological context.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comprehensive evaluation of pyrazole derivatives, compound 7b was highlighted for its exceptional antimicrobial properties. It exhibited significant activity against multiple bacterial strains, reinforcing the potential use of pyrazole-based compounds in developing new antimicrobial agents .

Case Study 2: Cancer Therapeutics

Research focusing on the anticancer properties of pyrazole derivatives revealed that certain compounds could induce apoptosis in cancer cells while sparing normal cells. For instance, one derivative demonstrated an IC value of 0.067 µM against Aurora-A kinase, showcasing its potential as a targeted cancer therapy .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。